3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This is followed by bromination and methylation to introduce the bromo and methyl groups, respectively. The final step involves coupling the functionalized pyrazole with a pyridine derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as the use of catalytic processes to improve the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, which can be used to modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings .
Scientific Research Applications
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole and pyridine rings can interact with the active sites of enzymes or the binding pockets of receptors, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)benzene
- 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)thiophene
- 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)furan
Uniqueness
What sets 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine apart from similar compounds is the presence of both a pyrazole and a pyridine ring. This combination provides unique electronic properties and reactivity, making it a versatile compound for various applications in medicinal chemistry, organic synthesis, and materials science .
Properties
IUPAC Name |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVNZVJEGWKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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